molecular formula C17H20N2O3 B8369284 4-((3,5,6-Trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester

4-((3,5,6-Trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester

Cat. No. B8369284
M. Wt: 300.35 g/mol
InChI Key: MRVYVDKOQGPBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5,6-Trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

ethyl 4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate

InChI

InChI=1S/C17H20N2O3/c1-5-21-17(20)14-6-8-15(9-7-14)22-10-16-13(4)18-11(2)12(3)19-16/h6-9H,5,10H2,1-4H3

InChI Key

MRVYVDKOQGPBFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=C(N=C2C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Adding 2-bromomethyl-3,5,6-trimethylpyrazine (0.86 g, 0.0040 mol), ethyl p-hydroxybenzoate (0.948 g, 0.0057 mol), anhydrous potassium carbonate (1.38 g, 0.0103 mol), and DMF (60 mL) into a 100 mL three-necked bottle in turn, heating to 85° C. with oil bath, stirring to react for 12 hours, TLC [V(cyclohexane):V(ethyl acetate)=3:1 as developing agent] detecting shows that reaction is complete, (Rf of raw material=0.5, Rf of product=0.4), and the reaction solution appears yellow, filtering to obtain yellow filtrate, adding 30 mL water, extracting with chloroform (3×30 mL), incorporating the chloroform layer and wishing with water (2×20 mL), drying with anhydrous sodium sulfate, recycling chloroform under reduced pressure to obtain a light yellow oily matter, separating with a silica column, wherein eluant is V(cyclohexane):V(ethyl acetate)=3:1, collecting product, rotating distilling to obtain light yellow solid, recrystallizing with anhydrous alcohol to obtain 0.76 g 4-((3,5,6-trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester, a yield is 63.3%, m.p. 75.0-75.7° C.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.948 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
V(cyclohexane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
V(ethyl acetate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.